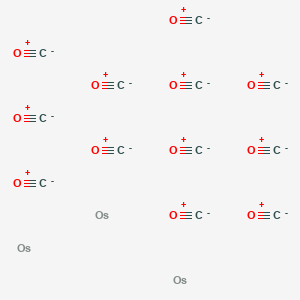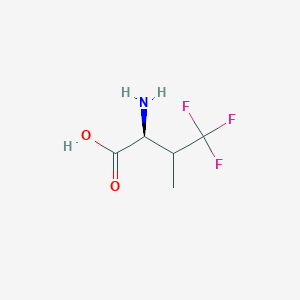
4,4,4-Trifluoro-DL-valine
Übersicht
Beschreibung
4,4,4-Trifluoro-DL-valine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the valine amino acid structure. Its molecular formula is C5H8F3NO2, and it has a molecular weight of 171.12 g/mol . This compound is notable for its ability to stabilize proteins and enzymes in recombinant systems, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-DL-valine can be synthesized through various methods. One common approach involves the reaction of valine with trifluoromethylating agents under controlled conditions. The enolate of 4,4,4-trifluorovaline reacts with amides to form allylations .
Industrial Production Methods: Industrial production of 4,4,4-trifluorovaline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-DL-valine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert 4,4,4-trifluorovaline into its reduced forms using reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-DL-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and materials.
Wirkmechanismus
The mechanism by which 4,4,4-trifluorovaline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with proteins and enzymes more effectively. This interaction can lead to the stabilization of protein structures and the modulation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorophenylalanine
- 4-Fluoroproline
- 3,4,5-Trifluorophenylalanine
Comparison: 4,4,4-Trifluoro-DL-valine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated amino acids. This uniqueness makes it particularly valuable in applications requiring enhanced stability and reactivity .
Eigenschaften
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXJPOPIBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936352 | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-79-9 | |
| Record name | 16063-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4,4,4-Trifluorovaline impact protein stability?
A1: Research suggests that substituting valine with 4,4,4-Trifluorovaline can enhance protein stability, albeit to a lesser degree than other fluorinated amino acids like 5,5,5-Trifluoroisoleucine. Studies on a coiled-coil peptide model, derived from the yeast transcription factor GCN4, showed a 4°C increase in melting temperature (Tm) when valine was replaced with 4TFV. [] This stabilization effect is attributed to the increased hydrophobicity conferred by the trifluoromethyl group, promoting a stronger hydrophobic core within the protein structure. [, ]
Q2: Are there differences in the effects of incorporating various fluorinated amino acids into proteins, even at the same position?
A2: Yes, research indicates that different fluorinated amino acids can have distinct impacts on protein properties, even when introduced at the same position. For instance, in studies on the GCN4-derived coiled-coil peptide, incorporating 5,5,5-Trifluoroisoleucine at the same positions as 4,4,4-Trifluorovaline resulted in a significantly larger increase in melting temperature (27°C vs. 4°C). [] This suggests that the specific structural context and interactions of the fluorinated side chain within the protein play a crucial role in dictating the overall effect on protein stability.
Q3: Can 4,4,4-Trifluorovaline be incorporated into proteins in living organisms?
A3: Yes, 4,4,4-Trifluorovaline can be incorporated into proteins in vivo. Studies have shown successful incorporation into proteins expressed in Escherichia coli, achieving high replacement levels of the encoded valine residues. [, , ] This is a significant finding as it opens possibilities for engineering proteins with altered properties in living systems.
Q4: How does the incorporation of 4,4,4-Trifluorovaline affect protein folding?
A4: While 4,4,4-Trifluorovaline generally doesn't disrupt the overall structure of proteins, it can influence the kinetics and thermodynamics of protein folding. Research on a variant of the N-terminal domain of the protein L9, where valine was substituted with 4,4,4-Trifluorovaline, revealed faster folding rates compared to the wild-type protein. [] This suggests that the introduction of the trifluoromethyl group can alter the energy landscape of protein folding, potentially by influencing the stability of folding intermediates.
Q5: Beyond protein stabilization, are there other potential applications of 4,4,4-Trifluorovaline in peptide and protein engineering?
A5: Yes, the unique properties of 4,4,4-Trifluorovaline make it a promising tool for various applications. For example, it can be used to modulate protein-protein interactions, alter enzymatic activity, and enhance resistance to proteolytic degradation. [] Additionally, the incorporation of 4,4,4-Trifluorovaline can be valuable for studying protein folding pathways, probing protein-ligand interactions, and developing novel biomaterials. []
Q6: Are there efficient and stereoselective methods for synthesizing 4,4,4-Trifluorovaline?
A6: Yes, researchers have developed several methods for the stereoselective synthesis of 4,4,4-Trifluorovaline and its diastereomers. One notable approach involves the indium-mediated allylation of D- and L-glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene, providing access to both (2R,3S)- and (2S,3R)-4,4,4-Trifluorovaline with high diastereoselectivity. [, ] Additionally, a method for resolving all four diastereomers of 4,4,4-Trifluorovaline has been reported, allowing for the isolation of each stereoisomer in its pure form. [] These synthetic advances are crucial for enabling further investigations into the properties and applications of this intriguing fluorinated amino acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


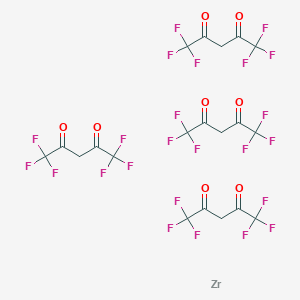

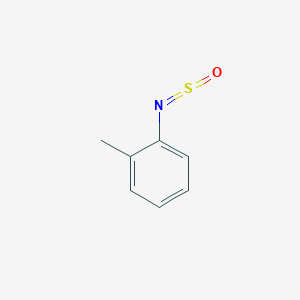
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
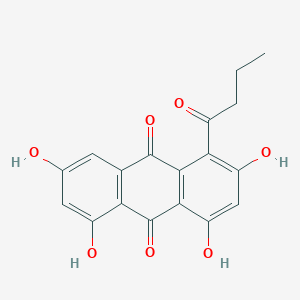
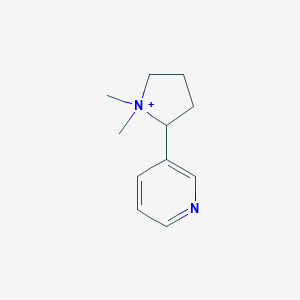
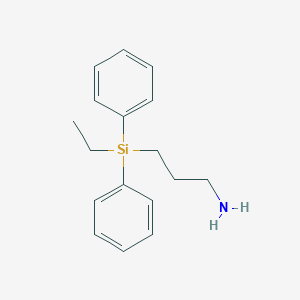
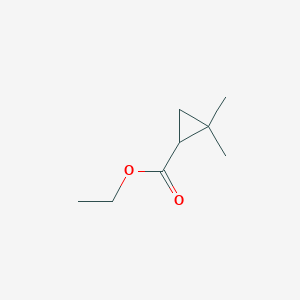
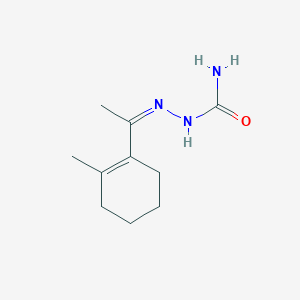
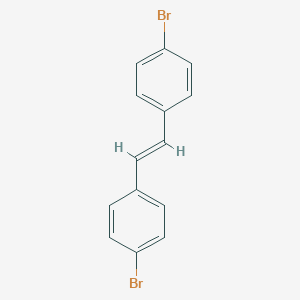
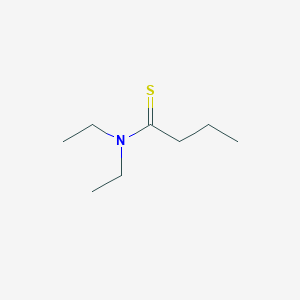

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
